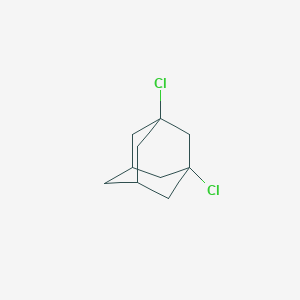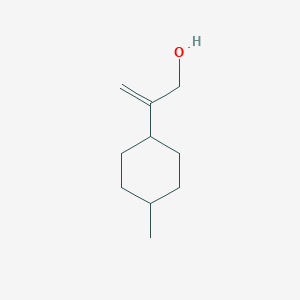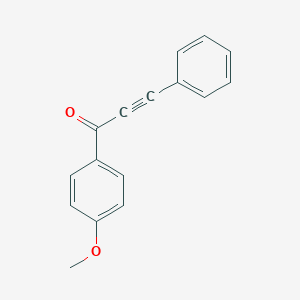
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one is a chemical compound with the molecular formula C16H12O2. It is also known as 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one. This compound is characterized by its unique structure, which includes a phenylethynyl group attached to a p-methoxyphenyl ketone. The molecular weight of this compound is 238.28 g/mol.
Mechanism of Action
Target of Action
Phenylethynyl p-methoxyphenyl ketone is a complex organic compoundIt’s worth noting that phenylethynyl compounds are known to be highly reactive intermediates in organic chemistry . They often interact with various biochemical targets, leading to a range of reactions.
Mode of Action
For instance, the phenylethynyl radical can abstract hydrogen to form ethynylbenzene but also isomerizes via H-shift to the o-, m-, and p-ethynylphenyl isomers . This suggests that Phenylethynyl p-methoxyphenyl ketone may interact with its targets in a similar manner, leading to various biochemical changes.
Biochemical Pathways
Phenylethynyl compounds are known to be involved in various chemical transformations . They can undergo a range of reactions, including hydrogen abstraction and isomerization . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
Given the reactivity of phenylethynyl compounds, it’s likely that this compound could induce various changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Phenylethynyl p-methoxyphenyl ketone are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other biochemical entities. For instance, the phenylethynyl radical is generated via pyrolysis at temperatures above 1500 K , suggesting that high temperatures could influence the action of Phenylethynyl p-methoxyphenyl ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be synthesized through various methods. One common method involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an appropriate aldehyde with acetone in the presence of a base such as NaOH. Microwave irradiation can be used to enhance the reaction, producing the desired product in short reaction times and good yields .
Industrial Production Methods: Industrial production of phenylethynyl p-methoxyphenyl ketone often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as solid NaOH, Ba(OH)2, and BF3.OEt2 are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylethynyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as halogens (e.g., bromine, iodine) can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent.
Industry: It is used in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one can be compared with other similar compounds, such as:
Phenylethynyl anthracene derivatives: These compounds share the phenylethynyl group but differ in their aromatic core structure.
Phenolic antioxidants: These compounds have similar antioxidant properties but differ in their chemical structure and reactivity.
Uniqueness: this compound is unique due to its specific structure, which combines the phenylethynyl group with a p-methoxyphenyl ketone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-6,8-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJSNTJBCFBIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346959 |
Source


|
| Record name | Phenylethynyl p-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16616-43-6 |
Source


|
| Record name | Phenylethynyl p-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

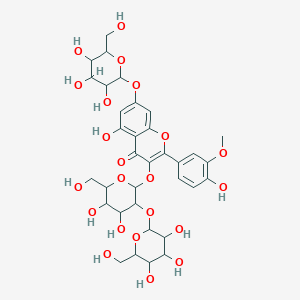
![Bis[5-amino-1,1-dimethylhexyl] hydrogen phosphate](/img/structure/B103677.png)

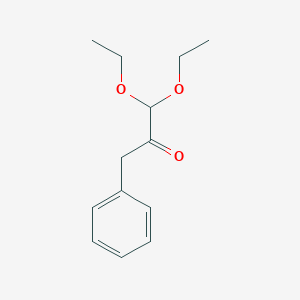
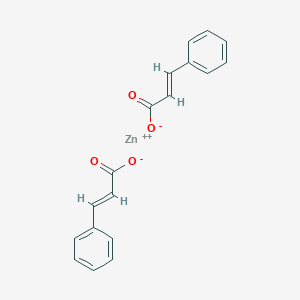
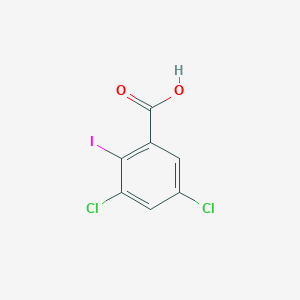

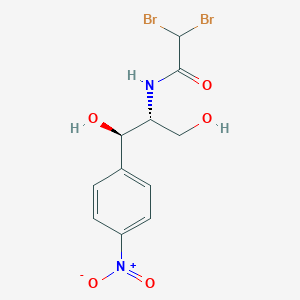
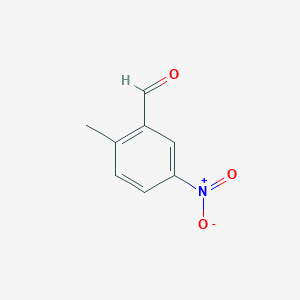
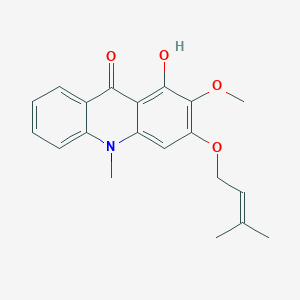
![[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate](/img/structure/B103685.png)
